Cyclophosphamide Impurity A

説明

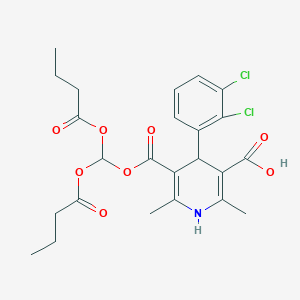

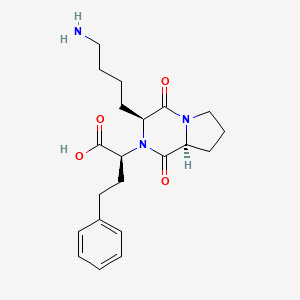

Cyclophosphamide Impurity A, also known as (3- { [2- (Aziridin-1-yl) ethyl] amino}propyl) phosphonic acid , is a reference standard supplied with COA and analytical data . It is also known as 2- ((2-Chloroethyl) (2-hydroxyethyl)amino)-1,3,2-oxazaphosphinane 2-oxide .

Synthesis Analysis

The synthesis of Cyclophosphamide Impurity A involves the use of ion chromatography UV Detector for Impurity B at 200 nm . About 5 mg of each of impurity A, Impurity B, Impurity D and Propanolamine is weighed in a 5 ml Volumetric flask . Diluent is added and sonicated to dissolve .Molecular Structure Analysis

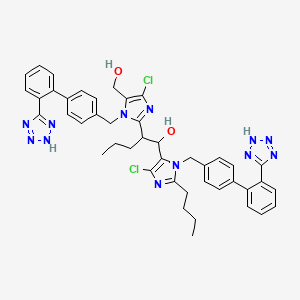

The molecular formula of Cyclophosphamide Impurity A is C10H24Cl2N3O3P . The InChI is InChI=1S/C10H24Cl2N3O3P/c11-3-7-15 (8-4-12)19 (18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2, (H2,13,14,18) . The molecular weight is 336.19 g/mol .Chemical Reactions Analysis

Cyclophosphamide Impurity A is involved in various chemical reactions. For instance, it is used in the quantification of Cyclophosphamide Impurities in Cyclophosphamide Drug Substance and formulations by Ion chromatography .Physical And Chemical Properties Analysis

Cyclophosphamide Impurity A has a molecular weight of 336.19 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 13 . The Exact Mass is 335.0932340 g/mol .科学的研究の応用

Cyclophosphamide in Cancer Treatment

- Cyclophosphamide remains a highly utilized antineoplastic drug, known for its effectiveness in cancer treatment. It possesses unique metabolism and inactivation pathways which contribute to its cytotoxic properties (Emadi, Jones, & Brodsky, 2009).

Immunostimulatory Effects

- It's been discovered that cyclophosphamide can augment antitumor immune responses by depleting certain types of T regulatory cells and increasing T-lymphocyte proliferation. This immunostimulatory effect is closely linked to its inhibition of inducible nitric oxide synthase (Loeffler, Krüger, & Reisfeld, 2005).

Cytoprotective Roles

- Research has shown that certain compounds, like squalene, can offer protection against cyclophosphamide-induced toxicity in organs such as the heart, kidney, and liver (Senthilkumar, Devaki, Manohar, & Babu, 2006).

Immunomodulation in Metastatic Lymphoma

- A study focused on cyclophosphamide's role in inducing a shift from Th2 to Th1 cytokine profile in lymphoma-bearing rats, which may account for its antimetastatic effects (Matar, Rozados, Gervasoni, & Scharovsky, 2001).

Cyclophosphamide's Immunomodulatory Properties

- Cyclophosphamide shows selectivity for T cells and is used in tumor vaccination protocols. It is capable of suppressing regulatory T cells, which can be advantageous in countering immunosuppression in cancer (Ahlmann & Hempel, 2016).

Cyclophosphamide in Dermatology

- Although mainly used in oncology and autoimmune diseases, cyclophosphamide also finds application in treating severe autoimmune conditions in dermatology, due to its potent immunosuppressive ability (Kim & Chan, 2017).

Environmental Impact and Wastewater Treatment

- The occurrence and fate of cyclophosphamide in wastewater and surface waters have been studied, highlighting concerns about its environmental impact due to its genotoxic effects (Buerge, Buser, Poiger, & Müller, 2006).

Use in Inflammatory Rheumatic Diseases

- Cyclophosphamide is used in treating organ- or life-threatening autoimmune diseases like systemic vasculitides or connective tissue diseases (Brummaier, Pohanka, Studnicka-Benke, & Pieringer, 2013).

Treatment of Multiple Sclerosis

- It has been explored as a treatment for multiple sclerosis, showing efficacy in cases with an inflammatory component (Weiner & Cohen, 2002).

Safety And Hazards

将来の方向性

Cyclophosphamide is primarily used in the management and treatment of neoplasms, including multiple myeloma, sarcoma, and breast cancer . It is also found useful in the treatment of autoimmune diseases such as multiple sclerosis . Future research may focus on optimizing the use of Cyclophosphamide and its impurities in these areas .

特性

IUPAC Name |

3-[[bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphoryl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNVPTKBTWQELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclophosphamide Impurity A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)

phosphoryl]acetic acid](/img/structure/B601002.png)